molecular formula C18H20BrN3O5S2 B2658836 5-bromo-N'-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]thiophene-2-carbohydrazide CAS No. 476358-29-9

5-bromo-N'-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]thiophene-2-carbohydrazide

Cat. No.: B2658836
CAS No.: 476358-29-9
M. Wt: 502.4
InChI Key: JQONHGIVHOSSNF-UHFFFAOYSA-N
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Description

5-bromo-N'-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]thiophene-2-carbohydrazide is a synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule integrates a brominated thiophene carbohydrazide core with a dimethylmorpholinosulfonyl benzoyl group, a structure indicative of potential bioactivity. Researchers can leverage this compound as a key intermediate in the development of novel therapeutic agents, particularly in the synthesis of more complex molecules via coupling reactions. The presence of the bromine atom on the thiophene ring makes it a versatile substrate for further functionalization through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to create biaryl derivatives for drug discovery . The structural motifs present in this compound—including the sulfonamide, morpholine, and carbohydrazide groups—are commonly found in molecules with biological activity. Similar sulfonamide-containing thiophene derivatives have been investigated as potent inhibitors of bacterial enzymes, showing efficacy against drug-resistant strains . Furthermore, carbohydrazide derivatives have demonstrated significant anti-inflammatory potential in preclinical models, acting through mechanisms such as the inhibition of protein denaturation and proteolytic enzyme activity . This reagent is supplied for research and development purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

5-bromo-N'-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O5S2/c1-11-9-22(10-12(2)27-11)29(25,26)14-5-3-13(4-6-14)17(23)20-21-18(24)15-7-8-16(19)28-15/h3-8,11-12H,9-10H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQONHGIVHOSSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N’-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]thiophene-2-carbohydrazide typically involves multiple steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromine atom: Bromination of the thiophene ring is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the sulfonylbenzoyl group: This step involves the reaction of the brominated thiophene with a sulfonyl chloride derivative under basic conditions.

    Incorporation of the morpholine ring: The final step involves the reaction of the intermediate with 2,6-dimethylmorpholine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N’-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]thiophene-2-carbohydrazide can undergo various types of chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N’-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]thiophene-2-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 5-bromo-N’-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]thiophene-2-carbohydrazide depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalysis.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents/Features Notable Properties
Target Compound 5-Bromo-thiophene, 4-(2,6-dimethylmorpholinyl)sulfonylbenzoyl, carbohydrazide High polarity (sulfonyl + morpholine), potential for hydrogen bonding .
N′-[(E)-(4-Bromo-2-thienyl)methylene]isonicotinohydrazide () 4-Bromothiophene, pyridine hydrazide Dihedral angle 27.61° between aromatic rings; Br disorder in crystal structure .
3-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole () 4-Bromobenzyl, thiophene-oxadiazole Antimicrobial activity; synthesized via cyclization of acetohydrazides .
(E)-N'-(4-(Diethylamino)-2-hydroxybenzylidene)thiophene-2-carbohydrazide () Thiophene carbohydrazide, diethylamino-hydroxybenzylidene Exists as cis/trans conformers (58:42 ratio); structural flexibility .
5-(4-X-phenylsulfonyl)phenyl-1,2,4-triazole-3-thiones (, Compounds 7–9) Sulfonylphenyl, triazole-thione tautomers IR νC=S at 1247–1255 cm⁻¹; thione tautomer confirmed by absence of νS-H .

Key Comparisons:

Synthetic Routes :

  • The target compound shares synthetic steps with ’s triazole-thiones (e.g., hydrazide formation, cyclization), but diverges via morpholine sulfonation .
  • Unlike ’s Schiff base synthesis (aldehyde + hydrazide), the target’s morpholine group likely requires nucleophilic substitution or coupling .

Spectroscopic Features :

  • The absence of C=O stretches in IR (as in ’s triazoles) would confirm cyclization in the target, while Br substitution aligns with ’s νC-Br vibrations .
  • NMR would distinguish morpholine protons (δ ~2.3–4.1 ppm, per ) from aromatic systems .

Crystallography and Conformation :

  • highlights Br positional disorder and hydrogen-bonded polymeric chains. The target’s morpholine group may induce distinct packing motifs or disorder similar to Br in .
  • SHELX/ORTEP software () is standard for resolving such structural complexities .

Biological and Physicochemical Properties :

  • The morpholine group in the target enhances solubility compared to halogenated aryl groups (e.g., ’s difluorophenyl derivatives) .
  • While ’s oxadiazoles show antimicrobial activity, the target’s bioactivity remains unstudied but could leverage sulfonyl and hydrazide motifs for target binding .

Biological Activity

5-Bromo-N'-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]thiophene-2-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological evaluations, and the underlying mechanisms of its activity, drawing from a variety of research studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of thiophene derivatives with hydrazides. The synthesis typically involves:

  • Formation of the thiophene core : Utilizing bromo derivatives to introduce bromine at specific positions.
  • Hydrazone formation : Reacting with carbohydrazides under acidic conditions to form the desired hydrazone linkage.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, compounds similar to this compound were tested against various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast)7.17 ± 0.94
Similar Compound AA-549 (Lung)2.93 ± 0.47
Doxorubicin (Reference)MCF-74.30 ± 0.84

These findings suggest that the compound exhibits potent activity against breast cancer cells, comparable to established chemotherapeutics like doxorubicin .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of VEGFR-2 : The compound has shown promising results in inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis in tumors.
  • Induction of Apoptosis : Studies indicate that the compound may promote apoptosis in cancer cells by activating intrinsic pathways related to cell death .

In Vivo Studies

In vivo evaluations using animal models have also been conducted to assess the efficacy and safety profile of this compound:

  • Toxicity Assessments : The HET-CAM assay has been utilized to evaluate potential toxicity, indicating low toxicity levels in chick embryos .
  • Antitumor Efficacy : Animal studies have shown reduced tumor growth rates when treated with this compound compared to control groups.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Study on MCF-7 and A549 Cells : A study demonstrated that derivatives with varying substituents on the thiophene ring exhibited differential cytotoxicity, suggesting that structural modifications can enhance anticancer activity .
  • VEGFR Inhibition Study : Another research focused on the inhibitory effects on VEGFR pathways, revealing significant reductions in angiogenic processes in treated models .

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